pep2-AVKI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pep2-AVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 at the C-terminal PDZ site to protein interacting with C kinase (PICK1). This compound does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long-term depression (LTD) .
Mechanism of Action
Target of Action
Pep2-AVKI is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the protein interacting with C kinase (PICK1) . The primary target of this compound is the C-terminal PDZ site of the GluA2 subunit of the AMPA receptor .
Mode of Action
This compound operates by selectively disrupting the interaction between the GluA2 subunit of the AMPA receptor and PICK1 .
Biochemical Pathways
The action of this compound affects the regulation of AMPA receptors at synapses. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The disruption of the interaction between GluA2 and PICK1 by this compound can influence this regulation .
Pharmacokinetics
As a peptide, it is soluble in water up to 2 mg/ml , which may influence its bioavailability.
Result of Action
This suggests that the compound’s action primarily affects the regulation of AMPA receptors without directly influencing their function .
Biochemical Analysis
Biochemical Properties
Pep2-AVKI interacts with the GluA2 subunit of the AMPA receptor and PICK1 . This interaction is selective and does not affect the binding of GluA2 to other proteins such as GRIP or ABP . The nature of this interaction is inhibitory, preventing the binding of GluA2 to PICK1 .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on AMPA receptor function. By disrupting the binding of the GluA2 subunit to PICK1, this compound can modulate AMPA receptor-mediated cell signaling pathways . This does not increase the AMPA current amplitude or affect long-term depression (LTD) .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting the binding of the GluA2 subunit of the AMPA receptor to PICK1 . This disruption does not affect the binding of GluA2 to other proteins such as GRIP or ABP .
Temporal Effects in Laboratory Settings
It is known that this compound does not increase the AMPA current amplitude or affect LTD .
Metabolic Pathways
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it may be involved in pathways related to AMPA receptor function .
Subcellular Localization
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it is likely to be found in regions of the cell where these proteins are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .
Chemical Reactions Analysis
Types of Reactions
pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .
Scientific Research Applications
pep2-AVKI has significant applications in scientific research, particularly in neuroscience and pharmacology. It is used to study the role of AMPA receptor subunit GluA2 in synaptic plasticity and long-term depression (LTD). By inhibiting the interaction between GluA2 and PICK1, researchers can investigate the molecular mechanisms underlying synaptic transmission and plasticity .
Comparison with Similar Compounds
Similar Compounds
pep2-SVKI: Another peptide inhibitor that targets the same PDZ domain but with a different sequence.
pep2-EVKI: Similar in structure but with a different amino acid substitution.
Uniqueness
pep2-AVKI is unique in its selective inhibition of the GluA2-PICK1 interaction without affecting other protein interactions or increasing AMPA current amplitude. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological processes .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUKHPKIVEQLX-OCXIBOJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1268.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.